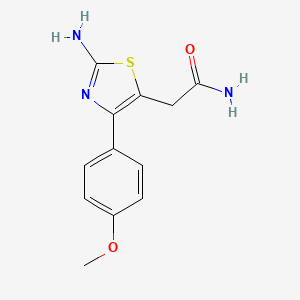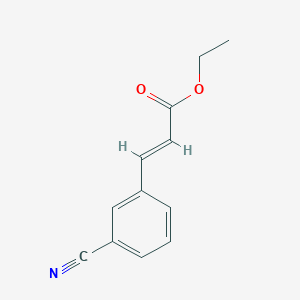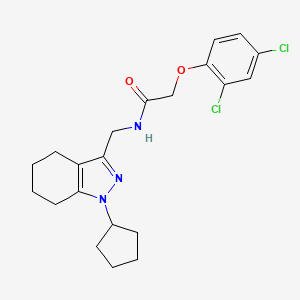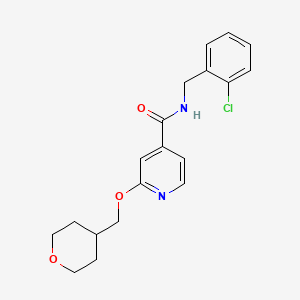
3-(Morpholin-4-ylmethyl)-1,2-diphenylindolizine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The description of a compound usually includes its IUPAC name, molecular formula, and structural formula. It may also include information about the class of compounds it belongs to and its relevance or applications in various fields .
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It includes the starting materials, reagents, catalysts, and conditions of the reaction .Molecular Structure Analysis
Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure of a compound .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes looking at the reagents and conditions of the reaction, as well as the mechanism .Physical And Chemical Properties Analysis
This includes studying properties like melting point, boiling point, solubility, and reactivity. Techniques like IR spectroscopy and UV/Vis spectroscopy might be used .Applications De Recherche Scientifique
Pharmacological Potential
- Antinociceptive Activity : Compounds, including derivatives of morpholin-4-ylmethyl, demonstrated significant antinociceptive effects in animal models without impacting motor coordination or myorelaxation. This suggests potential applications in pain management therapies (Listos et al., 2013).
Chemical Synthesis and Analysis
- Efficient Synthesis for Antimicrobials : Morpholine derivatives were efficiently synthesized and found useful in creating potent antimicrobials, including various arecoline derivatives, highlighting their role in drug development (Y. C. S. Kumar et al., 2007).
- Structural and Spectral Analysis : The morpholine-based Mannich base, 3-(morpholin-4-ylmethyl)-1,3-benzothiazole-2-thione, was structurally analyzed, revealing significant hydrogen bonding interactions. This kind of analysis is crucial for understanding the compound's properties and potential applications (Franklin et al., 2011).
Biological Activity and Therapeutic Applications
- Antibacterial and Antioxidant Agents : Novel thiosemicarbazones, including morpholine derivatives, showed excellent antibacterial potency and antioxidant activity, indicating potential for therapeutic applications (Karaküçük-Iyidoğan et al., 2014).
- Antileishmanial Activity : Morpholine-based 1,2,4-triazole derivatives demonstrated considerable antiparasitic and antileishmanial activities, suggesting their potential use in treating parasitic infections (Süleymanoğlu et al., 2018).
Additional Applications
- Chiral Synthesis from Natural Sources : The synthesis of chiral morpholine derivatives from valinol, with various pharmacological attributes, underscores the versatility of morpholines in medicinal chemistry (Huang et al., 2002).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
4-[(1,2-diphenylindolizin-3-yl)methyl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N2O/c1-3-9-20(10-4-1)24-22-13-7-8-14-27(22)23(19-26-15-17-28-18-16-26)25(24)21-11-5-2-6-12-21/h1-14H,15-19H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSUWHERZLRIMST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=C(C(=C3N2C=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Morpholin-4-ylmethyl)-1,2-diphenylindolizine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-5-phenyl-1H-pyrazole-3-carboxamide](/img/structure/B2428412.png)
![6-(4-ethoxy-3-methoxyphenyl)-7-(thiophen-2-yl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2428414.png)

![2-[7-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-(3-phenylpropyl)acetamide](/img/structure/B2428418.png)
![4,4-Dimethyl-5-phenyl-1-oxaspiro[2.3]hexane](/img/structure/B2428422.png)

![3-(2-Chloroactyl)-2-[(2-chloroethyl)amino]tetrahydro-2H-1,3,2-oxazaphosphorine-2-oxide](/img/structure/B2428425.png)
![1-{[(4-methoxybenzoyl)oxy]imino}-2,3,4,9-tetrahydro-1H-carbazole](/img/structure/B2428426.png)

![2-(4-{6-Tert-butyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidin-1-yl)-4-(trifluoromethyl)pyrimidine](/img/structure/B2428428.png)
![(11-oxo-6H-benzo[c][1]benzoxepin-2-yl) benzoate](/img/structure/B2428429.png)
![2-[[3-(4-chlorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(4-methylphenyl)acetamide](/img/structure/B2428431.png)
![(3,4-Dichlorophenyl)[4-hydroxy-4-(morpholinomethyl)piperidino]methanone](/img/structure/B2428433.png)